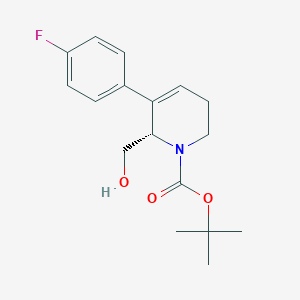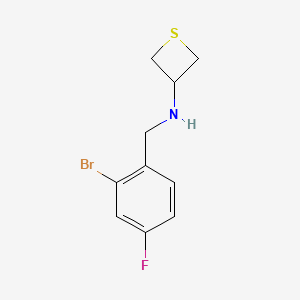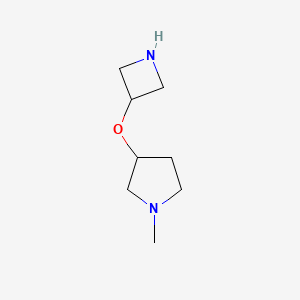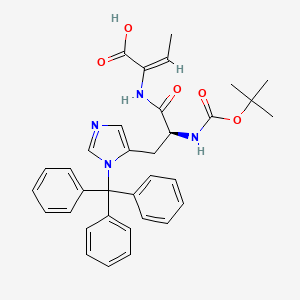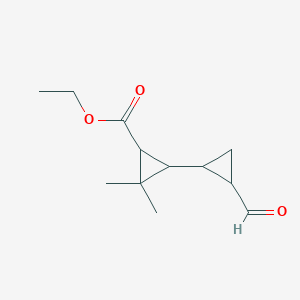
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminocyclobutyl group attached to an ethan-1-ol moiety, with the hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride typically involves the following steps:
Amination: The cyclobutyl intermediate is then subjected to amination, introducing the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reactions.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the aminocyclobutyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Substitution Reagents: Including halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can produce various derivatives with modified functional groups.
科学研究应用
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound can influence various molecular pathways, leading to desired biological outcomes.
相似化合物的比较
Similar Compounds
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol: The non-hydrochloride form of the compound.
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-amine: A related compound with an amine group instead of an ethan-1-ol moiety.
Uniqueness
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC 名称 |
2-(3-aminocyclobutyl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-5(4-6)1-2-8;/h5-6,8H,1-4,7H2;1H |
InChI 键 |
JUYAVHLOHCCZNJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
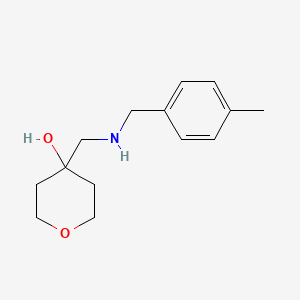
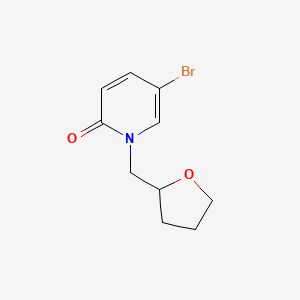
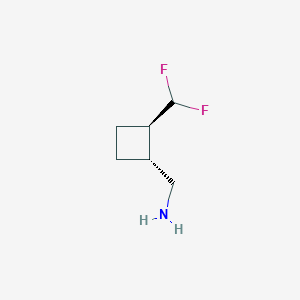

![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
